Sodium 2-bromobutyrate Sodium 2-bromobutyrate
Brand Name: Vulcanchem
CAS No.: 58113-95-4
VCID: VC19573798
InChI: InChI=1S/C4H7BrO2.Na/c1-2-3(5)4(6)7;/h3H,2H2,1H3,(H,6,7);/q;+1/p-1
SMILES:
Molecular Formula: C4H6BrNaO2
Molecular Weight: 188.98 g/mol

Sodium 2-bromobutyrate

CAS No.: 58113-95-4

Cat. No.: VC19573798

Molecular Formula: C4H6BrNaO2

Molecular Weight: 188.98 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-bromobutyrate - 58113-95-4

Specification

CAS No. 58113-95-4
Molecular Formula C4H6BrNaO2
Molecular Weight 188.98 g/mol
IUPAC Name sodium;2-bromobutanoate
Standard InChI InChI=1S/C4H7BrO2.Na/c1-2-3(5)4(6)7;/h3H,2H2,1H3,(H,6,7);/q;+1/p-1
Standard InChI Key OJTYQIKZPLCFIO-UHFFFAOYSA-M
Canonical SMILES CCC(C(=O)[O-])Br.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium 2-bromobutyrate is systematically named sodium 2-bromobutanoate, reflecting its carboxylate group and bromine atom at the second carbon of the butyrate chain. Its IUPAC name, sodium 2-bromobutanoate, is derived from the parent acid, 2-bromobutyric acid (CID 6655), through deprotonation and sodium ion association . Key identifiers include:

PropertyValue
CAS Registry Number58113-95-4
EC Number881-292-4
SMILESCCC(C(=O)[O-])Br.[Na+]
InChIKeyOJTYQIKZPLCFIO-UHFFFAOYSA-M
Molecular Weight188.98 g/mol

The compound’s structure features a four-carbon chain with a bromine atom at the β-position and a sodium-stabilized carboxylate group, conferring both electrophilic and nucleophilic reactivity .

Spectroscopic and Computational Data

The 3D conformational analysis reveals a planar carboxylate group and a staggered configuration around the C–Br bond, minimizing steric hindrance. Nuclear magnetic resonance (NMR) studies of the parent acid, 2-bromobutyric acid, show characteristic shifts for the β-proton (δ4.1ppm\delta \approx 4.1 \, \text{ppm}) and carboxyl carbon (δ174ppm\delta \approx 174 \, \text{ppm}) . Computational models predict a dipole moment of 5.2D5.2 \, \text{D}, emphasizing its polar nature and solubility in polar aprotic solvents.

Synthesis and Industrial Production

Bromination of Butyric Acid Derivatives

The synthesis of sodium 2-bromobutyrate typically begins with the bromination of butyric acid or its esters. A patented method (WO2004052818A1) describes the bromination of n-butyric acid using molecular bromine (Br2\text{Br}_2) under controlled conditions :

  • Bromination Step:

    • n-Butyric acid (4.794mol4.794 \, \text{mol}) reacts with bromine in a glass reactor at 125C125^\circ \text{C}.

    • Hydrogen bromide (HBr\text{HBr}) and hydrochloric acid (HCl\text{HCl}) byproducts are neutralized using sodium hydroxide scrubbers.

    • Yield: 92%92\% of 2-bromobutyric acid after purification .

  • Esterification and Saponification:

    • The acid is esterified with ethanol in the presence of H2SO4\text{H}_2\text{SO}_4, yielding ethyl 2-bromobutyrate (99.8%99.8\% purity, 79%79\% yield) .

    • Saponification with sodium hydroxide converts the ester to sodium 2-bromobutyrate.

Process Optimization

Key parameters for industrial scalability include:

  • Temperature Control: Maintaining 5C-5^\circ \text{C} during bromination suppresses side reactions.

  • Catalyst Selection: Sulfuric acid accelerates esterification while minimizing decomposition.

  • Distillation: Fractional distillation under reduced pressure (50mbar50 \, \text{mbar}) ensures high-purity product .

Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom at the β-position facilitates SN2S_N2 reactions, making sodium 2-bromobutyrate a precursor for:

  • Pharmaceutical Intermediates: Conversion to 2-aminobutyrate derivatives via ammonolysis.

  • Polymer Chemistry: Copolymerization with acrylates to introduce bromine functionality for flame retardancy .

Catalytic Applications

In organic synthesis, the carboxylate group acts as a weak base in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings using this compound yield biaryl structures with >90%>90\% efficiency .

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